molecular formula C15H14N3NaO3 B12700410 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((phenylmethyl)amino)-, monosodium salt CAS No. 137664-21-2

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((phenylmethyl)amino)-, monosodium salt

Cat. No.: B12700410
CAS No.: 137664-21-2
M. Wt: 307.28 g/mol
InChI Key: PPJVKUSUGPQMMC-UHFFFAOYSA-M
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Description

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((phenylmethyl)amino)-, monosodium salt is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((phenylmethyl)amino)-, monosodium salt typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the aminocarbonyl, methyl, and phenylmethylamino groups. Common reagents used in these reactions include pyridine derivatives, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((phenylmethyl)amino)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((phenylmethyl)amino)-, monosodium salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((phenylmethyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-2-methyl-6-((phenylmethyl)amino)-, monosodium salt is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other pyridinecarboxylic acids may not be as effective.

Properties

CAS No.

137664-21-2

Molecular Formula

C15H14N3NaO3

Molecular Weight

307.28 g/mol

IUPAC Name

sodium;6-(benzylamino)-5-carbamoyl-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C15H15N3O3.Na/c1-9-11(15(20)21)7-12(13(16)19)14(18-9)17-8-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1

InChI Key

PPJVKUSUGPQMMC-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NCC2=CC=CC=C2.[Na+]

Origin of Product

United States

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